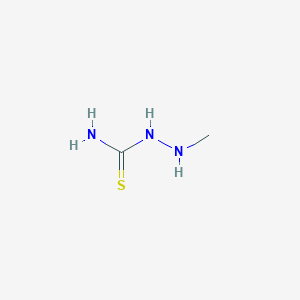

Methylaminothiourea

Description

BenchChem offers high-quality Methylaminothiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylaminothiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methylaminothiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N3S/c1-4-5-2(3)6/h4H,1H3,(H3,3,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPZTRBYIRCNAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175416 | |

| Record name | Hydrazinecarbothioamide, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21185-13-7 | |

| Record name | Hydrazinecarbothioamide, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021185137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazinecarbothioamide, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-methyl-3-thiosemicarbazide molecular weight calculation

An In-Depth Technical Guide to the Molecular Weight Determination of 4-methyl-3-thiosemicarbazide

Introduction

4-methyl-3-thiosemicarbazide is an organosulfur compound with the chemical formula C₂H₇N₃S.[1][2][3][4] As a derivative of thiosemicarbazide, it serves as a crucial intermediate in the synthesis of various organic compounds, including certain herbicides and metal complexes.[1] For researchers and professionals in drug development and chemical synthesis, the precise determination of a molecule's molecular weight is a foundational and non-negotiable parameter. It is the first step in structural elucidation, a key determinant for reaction stoichiometry, and a critical quality attribute for ensuring the purity and identity of a synthesized compound.

This guide provides a comprehensive overview of the principles and methodologies for determining the molecular weight of 4-methyl-3-thiosemicarbazide. It begins with the theoretical calculation based on elemental atomic weights and progresses to the experimental verification using mass spectrometry, offering insights into the causality behind the chosen analytical strategies.

Theoretical Molecular Weight Calculation: A First Principle Approach

The theoretical molecular weight (or more accurately, the molar mass) is calculated by summing the atomic weights of all constituent atoms in the molecule's chemical formula.[5] The accuracy of this calculation is entirely dependent on the use of standardized atomic weights, which are the weighted averages of the masses of an element's naturally occurring isotopes.[6]

The chemical formula for 4-methyl-3-thiosemicarbazide is C₂H₇N₃S .

The constituent elements and their standard atomic weights are as follows:

The calculation proceeds as follows:

(Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of N atoms × Atomic Weight of N) + (Number of S atoms × Atomic Weight of S)

= (2 × 12.011) + (7 × 1.008) + (3 × 14.007) + (1 × 32.066) = 24.022 + 7.056 + 42.021 + 32.066 = 105.165 g/mol

This calculated value aligns with the published molar mass of 105.16 g/mol and 105.17 g/mol .[1][2][3]

Data Summary: Atomic Contributions to Molecular Weight

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 2 | 12.011[6][7] | 24.022 |

| Hydrogen | H | 7 | 1.008 | 7.056 |

| Nitrogen | N | 3 | 14.007[8] | 42.021 |

| Sulfur | S | 1 | 32.066[5] | 32.066 |

| Total | 105.165 |

Experimental Verification: The Role of Mass Spectrometry

While theoretical calculation provides an expected value, experimental verification is essential to confirm the identity and purity of a synthesized compound. Mass spectrometry (MS) is the definitive analytical technique for this purpose, as it directly measures the mass-to-charge ratio (m/z) of ionized molecules.[9][10]

Core Principle of Mass Spectrometry

The fundamental principle of mass spectrometry involves three key stages:

-

Ionization: The sample molecule is converted into a gas-phase ion. For small molecules like 4-methyl-3-thiosemicarbazide, techniques like Electrospray Ionization (ESI) are common.[1][11]

-

Mass Analysis: The generated ions are separated based on their m/z ratio in a mass analyzer (e.g., Quadrupole, Time-of-Flight) using electric or magnetic fields.[1][12]

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum—a plot of ion intensity versus m/z.[6][9]

Experimental Workflow: Analysis of 4-methyl-3-thiosemicarbazide

The following diagram illustrates a typical workflow for determining the molecular weight of a small molecule using Liquid Chromatography-Mass Spectrometry (LC-MS). The LC step provides an initial separation of the sample, ensuring that a pure compound enters the mass spectrometer, which is a self-validating step to prevent analysis of impurities.

Caption: Workflow for LC-MS based molecular weight determination.

Protocol for Molecular Weight Verification

-

Sample Preparation: Dissolve a small, accurately weighed amount of synthesized 4-methyl-3-thiosemicarbazide in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 1-10 µg/mL).

-

Instrumentation Setup:

-

Liquid Chromatograph: Use a C18 reverse-phase column. Set up a mobile phase gradient (e.g., water and acetonitrile, both with 0.1% formic acid) to ensure the compound elutes as a sharp peak. Formic acid is used to facilitate protonation in positive ion mode ESI.

-

Mass Spectrometer: Calibrate the instrument using a known standard to ensure high mass accuracy.[8] Set the ESI source to operate in positive ion mode. This is the logical choice because the nitrogen atoms in the molecule are readily protonated to form a positively charged ion.

-

-

Data Acquisition: Inject the sample into the LC-MS system. Acquire data in full scan mode over a relevant m/z range (e.g., m/z 50-300).

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to locate the peak corresponding to 4-methyl-3-thiosemicarbazide.

-

Extract the mass spectrum for this chromatographic peak.

-

Identify the molecular ion peak. In positive mode ESI, this will typically be the protonated molecule, [M+H]⁺.

-

The expected m/z for the [M+H]⁺ ion would be the molecular weight of the neutral molecule plus the mass of a proton (1.007 amu).

-

Therefore, the expected peak would be at m/z = 105.165 + 1.007 = 106.172 .

-

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula.[1][2]

-

The concordance between the theoretically calculated mass and the experimentally determined mass provides definitive evidence of the compound's identity.

Conclusion

The molecular weight of 4-methyl-3-thiosemicarbazide is theoretically calculated to be 105.165 g/mol . This fundamental property is derived from its elemental composition (C₂H₇N₃S) and the standard atomic weights of its constituent atoms. For absolute confirmation in a laboratory setting, this theoretical value must be validated experimentally. Mass spectrometry, particularly when coupled with liquid chromatography, stands as the gold standard for this task. By measuring the mass-to-charge ratio of the protonated molecule ([M+H]⁺), researchers can unequivocally confirm the molecular weight, thereby validating the synthesis and ensuring the integrity of the compound for further application in research and development.

References

-

4-Methyl-3-thiosemicarbazide - Wikipedia. Wikipedia. [Link]

-

Imaging mass spectrometry: principle and application - PMC - NIH. National Institutes of Health. [Link]

-

Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications - PREMIER Biosoft. PREMIER Biosoft. [Link]

-

How to Determine Molecular Weight? - Mtoz Biolabs. Mtoz Biolabs. [Link]

-

A Beginner's Guide to Mass Spectrometry - ACD/Labs. ACD/Labs. [Link]

-

Principles of Mass Spectrometry – Organic Chemistry - Maricopa Open Digital Press. Maricopa Open Digital Press. [Link]

-

What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs. Mtoz Biolabs. [Link]

-

Atomic Weight of Carbon. Commission on Isotopic Abundances and Atomic Weights. [Link]

-

Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. Medium. [Link]

-

Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

-

Atomic Weight of Sulfur. Commission on Isotopic Abundances and Atomic Weights. [Link]

-

Atomic Weight of Nitrogen. Commission on Isotopic Abundances and Atomic Weights. [Link]

-

Nitrogen - Wikipedia. Wikipedia. [Link]

-

N-Methylhydrazinecarbothioamide | C2H7N3S | CID 2723853 - PubChem. PubChem. [Link]

-

What is the atomic weight of hydrogen? - Quora. Quora. [Link]

Sources

- 1. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 2. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 3. Research on the Upper Limit of Accuracy for Predicting Theoretical Tandem Mass Spectrometry [scirp.org]

- 4. High Accuracy Molecular Weight Determination and Variation Characterization of Proteins Up To 80 ku by Ionspray Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Principles of Mass Spectrometry – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 7. bio.informatik.uni-jena.de [bio.informatik.uni-jena.de]

- 8. msf.ucsf.edu [msf.ucsf.edu]

- 9. acdlabs.com [acdlabs.com]

- 10. What Are the Analytical Methods for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. Imaging mass spectrometry: principle and application - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis and Characterization of Thiosemicarbazone Ligands from 4-Methyl-3-Thiosemicarbazide

[1][2]

Executive Summary

This application note provides a high-fidelity protocol for the synthesis of thiosemicarbazone ligands using 4-methyl-3-thiosemicarbazide (MTSC) as the primary nucleophile. Unlike simple semicarbazones, thiosemicarbazones possess a "soft" sulfur donor atom, making them exceptional chelators for transition metals (Cu, Fe, Ni, Pd) and potent biological agents (ribonucleotide reductase inhibitors).

This guide moves beyond basic "mix-and-stir" instructions to explain the mechanistic causality of the reaction. It addresses critical control points such as pH optimization, solvent effects on thione-thiol tautomerism, and purification strategies to ensure pharmaceutical-grade purity.

Chemical Theory & Mechanism

The formation of 4-methyl-3-thiosemicarbazones is a classic nucleophilic addition-elimination reaction (Schiff base condensation).

The Nucleophile

The 4-methyl-3-thiosemicarbazide molecule contains three nitrogen atoms, but they are not equipotent:

-

(Hydrazine

-

(Hydrazine

-

(Thioamide

The Reaction Pathway

The reaction requires acid catalysis to activate the carbonyl carbon of the aldehyde/ketone. However, the pH is a critical variable:

-

pH too low (< 2): The nucleophilic amine (

) becomes protonated ( -

pH too high (> 6): The carbonyl oxygen is not sufficiently protonated to encourage attack.

-

Optimal pH: 4.0–5.0 (achieved via Glacial Acetic Acid).

Mechanistic Visualization

The following diagram details the stepwise conversion from reagents to the imine product.

Figure 1: Acid-catalyzed mechanism showing activation, nucleophilic attack, and dehydration steps.

Materials & Equipment

Reagents

| Reagent | Role | Specifications |

| 4-Methyl-3-thiosemicarbazide | Nucleophile | >98% Purity; MW: 105.16 g/mol |

| Aldehyde/Ketone | Electrophile | Aromatic aldehydes (e.g., 2-Acetylpyridine) react faster than ketones. |

| Ethanol (Absolute) | Solvent | Primary solvent. Methanol is a valid alternative. |

| Glacial Acetic Acid | Catalyst | Analytical Grade.[1] |

| Diethyl Ether | Wash Solvent | For removing unreacted organic impurities. |

Equipment

-

Round-bottom flask (100 mL or 250 mL)

-

Reflux condenser with water circulation

-

Magnetic stirrer/hot plate with temperature probe

-

Dean-Stark trap (Optional: only for stubborn ketones to remove water azeotropically)

Experimental Protocol

Safety Warning: 4-methyl-3-thiosemicarbazide is toxic if swallowed. Thiosemicarbazones may have biological activity.[2][3][4][5][6][7][8][9][10][11][12] Wear nitrile gloves, safety goggles, and work in a fume hood.

Step 1: Stoichiometric Calculation

Calculate a 1:1 molar ratio of the aldehyde/ketone to the thiosemicarbazide.

-

Example: To react 1.0 g (9.5 mmol) of 4-methyl-3-thiosemicarbazide, use 9.5 mmol of the aldehyde.

Step 2: Solubilization

-

Charge the round-bottom flask with 20–30 mL of absolute ethanol.

-

Add the calculated amount of 4-methyl-3-thiosemicarbazide .

-

Note: MTSC may not dissolve completely at room temperature. Gentle warming (40°C) helps.

Step 3: Activation and Addition

-

Add the Aldehyde/Ketone to the flask.

-

Add 3–5 drops of Glacial Acetic Acid .

-

Critical Control: Do not add excess acid. If the solution becomes too acidic, the amine is neutralized.

-

-

Equip the reflux condenser.

Step 4: Reflux[5]

-

Heat the mixture to reflux (approx. 78°C for ethanol).

-

Stir at 400–600 RPM.

-

Duration:

-

Aldehydes: 2–4 hours.

-

Ketones: 4–8 hours.

-

-

Monitor: Use TLC (Mobile phase: 30% Ethyl Acetate in Hexane) to confirm the disappearance of the carbonyl starting material.

Step 5: Work-up and Purification

-

Cool the reaction mixture slowly to room temperature.

-

Crystallization: The product should precipitate as a crystalline solid upon cooling.[1]

-

Troubleshooting: If no precipitate forms, reduce solvent volume by 50% using a rotary evaporator, or place the flask in an ice bath for 1 hour.

-

-

Filtration: Filter the solid using a Buchner funnel/vacuum pump.

-

Washing: Wash the filter cake with:

-

Cold Ethanol (2 x 5 mL) – removes unreacted starting material.

-

Diethyl Ether (2 x 5 mL) – facilitates drying.

-

-

Drying: Dry in a vacuum desiccator over silica gel or

.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of thiosemicarbazone ligands.

Characterization & Validation

To validate the synthesis, you must confirm the formation of the imine bond and the integrity of the thiourea moiety.

Spectroscopic Data Summary

| Feature | Technique | Expected Signal | Interpretation |

| Azomethine | FT-IR | 1580–1620 cm⁻¹ | Strong band indicating |

| Thione | FT-IR | 750–850 cm⁻¹ | |

| Azomethine Proton | ¹H NMR | 8.0–8.5 ppm (s, 1H) | Singlet. Diagnostic peak for Schiff base formation.[1][5] |

| Hydrazinic NH | ¹H NMR | 10.0–12.0 ppm (s, 1H) | |

| Terminal Methyl | ¹H NMR | 3.01 ppm (d, 3H) | |

| Carbonyl | FT-IR | Absent | Disappearance of |

Validation Criteria

-

Melting Point: Should be sharp (range < 2°C). Broad melting points indicate impurities or solvent entrapment.

-

Solubility: The ligand should be soluble in DMSO and DMF, sparingly soluble in ethanol, and insoluble in water.

Applications & Significance

The synthesized ligands are versatile precursors for metal complexation.[2][5][7][13] The sulfur atom is a "soft" base (HSAB theory), making these ligands highly effective at coordinating soft/borderline acids like Cu(II), Pd(II), and Pt(II) .

Biological Relevance

The 4-methyl group increases lipophilicity compared to the unsubstituted parent, potentially enhancing cell membrane permeability. These ligands and their copper complexes are potent inhibitors of ribonucleotide reductase , a rate-limiting enzyme in DNA synthesis, making them candidates for anticancer therapies [1, 2].

References

-

Tenório, R. P., et al. (2005). "Thiosemicarbazones: preparation, nuclear magnetic resonance structural characterization and biological activity." Journal of the Brazilian Chemical Society, 16(5), 1053-1069.

-

Casas, J. S., et al. (2000). "Coordination chemistry of thiosemicarbazones." Coordination Chemistry Reviews, 209(1), 197-242.

-

Hazani, N. N., et al. (2018).[1] "Synthesis, Characterisation and Effect of Temperature on Corrosion Inhibition by Thiosemicarbazone Derivatives." Malaysian Journal of Analytical Sciences, 22(4).

-

Mishra, D., et al. (2021). "Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity." International Journal of Molecular Sciences.

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. sciforum.net [sciforum.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. ijpsr.com [ijpsr.com]

- 6. mdpi.com [mdpi.com]

- 7. ajrconline.org [ajrconline.org]

- 8. researchgate.net [researchgate.net]

- 9. Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 11. wjps.uowasit.edu.iq [wjps.uowasit.edu.iq]

- 12. nano-ntp.com [nano-ntp.com]

- 13. The Synthesis of a Bis(thiosemicarbazone) Macrocyclic Ligand and the Mn(II), Co(II), Zn(II) and 68Ga(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Coordination Protocols for Methylaminothiourea (MATU) with Transition Metals (Cu, Ni, Zn)

Executive Summary & Chemical Rationale

This guide details the synthesis, stabilization, and biological profiling of Methylaminothiourea (MATU)—specifically

While thiourea derivatives are privileged scaffolds in drug discovery (acting as ribonucleotide reductase inhibitors and DNA intercalators), their coordination chemistry presents specific challenges often overlooked in general literature:

-

Redox Instability (Cu): Thioureas are reducing agents. Reacting MATU with Cu(II) salts often leads to the reduction of Cu(II) to Cu(I), resulting in unstable mixtures unless specific stabilization protocols are used.

-

Coordination Ambiguity: MATU possesses both Sulfur (soft donor) and Nitrogen (hard donor) sites. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the soft thione sulfur is the preferred binding site for late transition metals, but pH and steric factors can induce N-coordination or S,N-chelation (especially in deprotonated forms).

This protocol provides a self-validating system to ensure pure phase isolation and reproducible biological data.

Experimental Protocols: Synthesis & Complexation[1][2][3][4]

Materials & Reagents[1][5][6][7]

-

Ligand:

-Methylthiourea (MATU), 98%+ purity. -

Metal Salts:

-

Copper(II) Chloride Dihydrate (

) [Note: See Protocol A for reduction handling] -

Nickel(II) Chloride Hexahydrate (

) -

Zinc(II) Chloride (

) or Zinc Acetate

-

-

Solvents: Absolute Ethanol, Methanol, Acetonitrile.

Protocol A: The Copper Challenge (Stabilized Cu(I) Synthesis)

Rationale: Direct reaction of Cu(II) with thioureas often yields mixed-valence species or intractable polymers. This protocol intentionally reduces Cu(II) to generate thermodynamically stable tetrahedral Cu(I)-MATU clusters.

Step-by-Step:

-

Dissolution: Dissolve 1.0 mmol of

in 10 mL of ethanol. The solution will be blue/green. -

Ligand Excess: Dissolve 4.0 mmol (4 equivalents) of MATU in 15 mL of warm ethanol.

-

Controlled Addition: Add the MATU solution dropwise to the copper solution under vigorous stirring.

-

Observation: The blue color will fade, transitioning to a colorless or pale yellow solution. This visual cue confirms the reduction of Cu(II)

Cu(I) and the oxidation of one equivalent of thiourea to form a disulfide dimer (formamidine disulfide), leaving 3 equivalents to coordinate. -

Crystallization: Heat to reflux for 30 minutes, then cool slowly to 4°C. White or off-white crystals of

or -

Validation: The product must be diamagnetic (ESR silent). If the sample is paramagnetic (blue/green), the reduction was incomplete.

Protocol B: Nickel & Zinc Coordination (Standard Reflux)

Rationale: Ni(II) and Zn(II) are redox-stable with thioureas. Ni(II) typically prefers square planar geometries (diamagnetic) with strong field ligands, while Zn(II) adopts tetrahedral geometries (

Step-by-Step:

-

Stoichiometry: Prepare a 1:2 Metal:Ligand molar ratio (e.g., 1.0 mmol Metal salt + 2.0 mmol MATU).

-

Solvent System: Use Methanol for Zn(II) and Ethanol for Ni(II).

-

Reflux:

-

Ni(II): Reflux for 2-3 hours. Solution typically turns from green to brown/red, indicating S-coordination and a shift in ligand field strength.

-

Zn(II): Reflux for 1 hour. Solution remains colorless.

-

-

Isolation: Evaporate solvent to 20% volume. Induce precipitation with cold diethyl ether.

-

Yield Check: Expected yields are >75%. Lower yields indicate solubility issues; switch to Acetonitrile if necessary.

Workflow Visualization

The following diagram outlines the decision logic for synthesis and the expected structural outcomes.

Caption: Synthetic pathway divergence based on metal redox potentials. Note the geometric shift from octahedral precursors to tetrahedral/square planar complexes.

Characterization & Validation Matrix

To ensure the "Trustworthiness" of your synthesized compounds, compare your analytical data against these expected shifts.

| Technique | Parameter | Free Ligand (MATU) | Metal Complex (M-MATU) | Mechanistic Insight |

| FT-IR | Shift Lower ( | Indicates coordination via Sulfur . The C=S bond order decreases upon metal binding. | ||

| FT-IR | Minimal Shift or slight increase | Confirms Non-coordination of Nitrogen. N-H remains free for H-bonding. | ||

| N-H Signal | Downfield Shift ( | Deshielding due to electron withdrawal by the metal center through the S-C-N skeleton. | ||

| C=S Carbon | Upfield Shift ( | Increased shielding; diagnostic of S-coordination. | ||

| UV-Vis | d-d Transitions | None (Colorless) | Ni: | Ni(II) band confirms Square Planar geometry ( |

Biological Application Protocols

DNA Binding Assay (UV-Vis Titration)

Context: Many thiourea complexes exhibit antitumor activity by intercalating into DNA or binding to the minor groove.

Protocol:

-

Preparation: Prepare a

solution of the Metal-MATU complex in Tris-HCl buffer (pH 7.2). -

Titration: Add CT-DNA (Calf Thymus DNA) in increments of

. -

Measurement: Record UV spectra (200-400 nm) after each addition.

-

Analysis: Look for Hypochromism (decrease in absorbance) and Red Shift (bathochromic shift).

-

Calculation: Use the Benesi-Hildebrand equation to calculate the Binding Constant (

). -

Success Metric: A

indicates strong intercalation potential, relevant for drug candidacy.

-

Cytotoxicity Screening (MTT Assay)

Context: Evaluating potency against cancer cell lines (e.g., HeLa, MCF-7).

Critical Step (Solubility): MATU complexes are often hydrophobic.

-

Stock Solution: Dissolve complexes in 100% DMSO (10 mM).

-

Working Solution: Dilute with culture media. Ensure final DMSO concentration is

to avoid solvent toxicity. -

Controls: Run parallel assays with Cisplatin (positive control) and free MATU ligand (negative control) to verify that cytotoxicity is metal-mediated.

References

-

Bowmaker, G. A., et al. (2009). "Crystal structures and vibrational spectroscopy of copper(I) thiourea complexes." Inorganic Chemistry, 48(1), 350-368.

-

Ali, M. H., et al. (2020).[1] "Synthesis, Characterization, Biological and Antitumor Activity of Co(II), Ni(II), Cu(II) and Zn(II) Complexes of N-(2-Chlorophenyl)-N'-Benzoyl Thiourea." Organic & Medicinal Chemistry International Journal, 9(4).

-

Pang, X., et al. (2020). "Synthesis, characterization, and antitumor properties of Au(I)-thiourea complexes." Dalton Transactions.

-

Saeed, A., et al. (2011).[2] "Synthesis, characterization, and antibacterial activities of copper(I) bromide complexes of thioureas: X-ray structure of [Cu(Metu)4]Br." Transition Metal Chemistry, 36, 505–512.[2]

-

Kotze, I. A., et al. (2021). "Synthesis and evaluation of the anticancer activity of [Pt(diimine)(N,N-dibutyl-N'-acylthiourea)]+ complexes." Dalton Transactions.

Sources

Troubleshooting & Optimization

Technical Support Center: Methylaminothiourea (MATU) Solubility Optimization

Ticket ID: MATU-SOL-001 Topic: Troubleshooting Solubility & Handling of N-Methylthiourea (CAS: 598-52-7) in Organic Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Chemical Profile

Methylaminothiourea (MATU) is a polar, crystalline solid widely used as a building block for heterocycles (thiazoles, pyrimidines) and as a ligand in coordination chemistry. Its solubility behavior is dominated by the thiourea moiety (

The core challenge researchers face is its amphiphilic but polarity-biased nature : it loves water and lower alcohols but resists dissolution in the aprotic, non-polar solvents often required for moisture-sensitive coupling reactions (e.g., DCM, Toluene).

The Solubility Matrix

Quick-reference guide for solvent selection at 25°C.

| Solvent Class | Solubility Status | Mechanistic Insight | Recommended Action |

| Water | High | Strong H-bond donor/acceptor matching. | Ideal for aqueous workups; avoid for moisture-sensitive steps. |

| Lower Alcohols (MeOH, EtOH) | Good | Proticity disrupts crystal lattice H-bonds. | Primary Choice. Use as a carrier solvent. |

| Polar Aprotic (DMSO, DMF) | High | High dielectric constant breaks lattice energy. | Use for anhydrous reactions. Warning: Hard to remove. |

| Chlorinated (DCM, CHCl | Poor | Lacks H-bonding capability to solvate MATU. | Requires Co-solvent (see Protocol A). |

| Ethers (THF, Et | Low/Insoluble | Weak polarity; insufficient to break lattice. | Use THF only with heating or co-solvents. |

| Hydrocarbons (Hexane, Toluene) | Insoluble | Lipophilicity mismatch. | Use as an antisolvent to crash out product. |

Troubleshooting Guides (FAQ & Q&A)

Scenario A: "I must run my reaction in Dichloromethane (DCM), but MATU won't dissolve."

Diagnosis: DCM is a standard solvent for organic synthesis but cannot break the strong crystal lattice of thioureas on its own. Solution: Use the "Carrier Solvent" Doping Technique .

-

Dissolve MATU in the minimum necessary volume of Methanol (MeOH) .

-

Dilute this concentrated solution into your DCM reaction vessel.

-

Rule of Thumb: A 5-10% MeOH:DCM ratio usually maintains solubility without significantly altering the polarity profile of the reaction for most nucleophilic substitutions.

Scenario B: "I need strictly anhydrous conditions. Alcohols are forbidden."

Diagnosis: You cannot use protic solvents (MeOH/EtOH), and MATU is insoluble in standard anhydrous ethers/DCM. Solution: Switch to Dry DMSO or DMF .

-

MATU is highly soluble in Dimethyl Sulfoxide (DMSO).

-

Protocol: Dissolve MATU in anhydrous DMSO (dried over 4Å molecular sieves). Run the reaction.

-

Workup Tip: To remove DMSO later, do not distill (high b.p.). Instead, dilute the reaction mixture with water and extract your product into Ethyl Acetate (if the product is less polar than MATU).

Scenario C: "My reaction works, but I can't purify the product from unreacted MATU."

Diagnosis: MATU often co-elutes with polar products on silica gel. Solution: Aqueous Wash / "Salting Out" .

-

MATU is water-soluble.[1][2] If your product is organic-soluble (e.g., DCM/EtOAc), wash the organic layer 3x with Brine (saturated NaCl) .

-

Why Brine? While MATU loves water, brine increases the ionic strength, forcing organic impurities out of the water, but MATU's high polarity usually keeps it in the aqueous phase better than organic products.

Advanced Protocols

Protocol 1: The "Binary Gradient" Dissolution Method

Use this when you need to maximize concentration in a specific non-ideal solvent (e.g., THF or Acetone).

-

Weigh the required amount of MATU into a round-bottom flask.

-

Add the non-ideal solvent (e.g., THF) to reach 80% of the target volume.

-

Heat the suspension to 50°C (reflux if using DCM).

-

Titrate with Methanol dropwise through the condenser until the solution turns clear.

-

Cool slowly to room temperature.

-

Observation: If crystals form, you are at the supersaturation limit. Add 5% more Methanol.

-

Result: You now have a stable solution in a predominantly non-polar solvent.

-

Protocol 2: Transient Silylation (For Extreme Cases)

Use this only if solvent engineering fails and you need the amine/thiol functionality to react in a hydrocarbon solvent.

-

Suspend MATU in dry THF.

-

Add 1.0 equivalent of TMSCl (Trimethylsilyl chloride) and 1.1 eq Triethylamine .

-

Stir for 1 hour. The silylated intermediate is significantly more lipophilic and soluble in non-polar solvents.

-

Perform your main reaction.

-

Deprotection: The TMS group falls off instantly upon aqueous workup or addition of MeOH.

Visualizing the Workflow

The following decision tree guides you through selecting the correct solvent system based on your experimental constraints.

Caption: Decision tree for N-Methylthiourea solvent selection based on reaction constraints (moisture sensitivity and protic tolerance).

Safety & Handling (MSDS Summary)

-

Toxicity: MATU is classified as Acutely Toxic (Oral) . It is a goitrogen (thyroid toxin) similar to other thioureas.

-

PPE: Nitrile gloves are sufficient for short contact; however, double-gloving is recommended when using DMSO, as DMSO enhances skin permeability and can carry the toxin into the bloodstream.

-

Disposal: All solvent waste containing MATU must be segregated into the "Toxic/Sulfur-containing" waste stream.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11723, N-Methylthiourea. Retrieved from [Link]

Sources

Technical Support Center: Preventing Oxidation of Methylaminothiourea During Storage

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice to prevent the oxidation of Methylaminothiourea during storage, ensuring the integrity and reliability of your experimental outcomes.

Introduction: The Challenge of Methylaminothiourea Stability

Methylaminothiourea, like other thiourea derivatives, is a valuable compound in various research and development applications, including organic synthesis and drug design.[1][2] However, its utility is intrinsically linked to its chemical stability. The sulfur atom within the thiourea moiety is susceptible to oxidation, a process that can be initiated by atmospheric oxygen.[3] This degradation can lead to the formation of various sulfur oxides and, in some cases, cleavage of the carbon-sulfur double bond to form urea derivatives.[3] Such degradation compromises the purity of the compound, potentially leading to a loss of potency or unexpected and misleading experimental results.[3]

This guide is designed to provide you with the necessary knowledge and protocols to effectively prevent the oxidation of Methylaminothiourea, thereby safeguarding the quality of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs that my Methylaminothiourea has oxidized?

A1: Visual inspection can often provide the first clues of degradation. A noticeable change in the physical appearance of the compound, such as a color change (e.g., yellowing or browning), can indicate oxidation or the formation of colored degradation byproducts.[3] Another sign can be clumping or caking of the powder, which may suggest moisture absorption that can accelerate degradation pathways.[3] For definitive confirmation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are recommended to assess the purity of the stored compound.[3]

Q2: What are the main chemical pathways of Methylaminothiourea oxidation?

A2: The primary pathway of oxidation involves the sulfur atom in the thiourea group.[3] Atmospheric oxygen can react with the sulfur, leading to the formation of sulfinic and sulfonic acid derivatives.[3][4] In some cases, the oxidation can be more extensive, causing the cleavage of the C=S bond and resulting in the formation of the corresponding urea derivative and elemental sulfur.[3] It is also important to consider that hydrolysis, especially under acidic or basic conditions, can be another degradation pathway.[3]

Q3: Besides oxidation, what other factors can degrade Methylaminothiourea?

A3: Beyond oxidation, Methylaminothiourea can be susceptible to other forms of degradation:

-

Hydrolysis: Can occur in the presence of moisture, particularly under non-neutral pH conditions.[3]

-

Thermal Degradation: Elevated temperatures can cause decomposition.[3]

-

Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to degradation.[3]

Troubleshooting Guide: Common Storage Issues and Solutions

| Observed Issue | Potential Cause | Recommended Action |

| Yellowing of the compound | Oxidation due to exposure to air.[3] | Immediately transfer the compound to a container with an inert atmosphere (Nitrogen or Argon). For future storage, always use inert gas blanketing.[5][6][7] |

| Clumping or caking of the powder | Moisture absorption.[3] | Store the compound in a desiccator over a suitable desiccant. Ensure the storage container is tightly sealed.[8] |

| Inconsistent experimental results | Degradation of the compound leading to reduced purity and potency.[3] | Re-verify the purity of your Methylaminothiourea using an appropriate analytical method like HPLC.[3] If degradation is confirmed, procure a fresh batch and implement stringent storage protocols. |

| Visible impurities or foreign particles | Contamination during handling or storage. | Always handle the compound in a clean and dry environment. Use dedicated and clean spatulas and weighing boats. Ensure the storage container is free from any residual contaminants. |

Core Principles for Preventing Oxidation

The cornerstone of preventing Methylaminothiourea oxidation is the rigorous exclusion of atmospheric oxygen.[5][6] This is best achieved through a combination of proper packaging, temperature control, and the use of an inert atmosphere.

Inert Atmosphere Storage: The Gold Standard

The most effective method to prevent oxidation is to store Methylaminothiourea under an inert gas, such as nitrogen or argon.[5][6][7] This technique, known as "blanketing" or "padding," involves replacing the air in the headspace of the storage container with an inert gas.[9][10]

Why Nitrogen or Argon? Nitrogen is widely used due to its inertness under normal conditions and its cost-effectiveness.[7][9] Argon, being denser than nitrogen, can provide a more stable blanket, but it is generally more expensive.[8]

Proper Container Selection and Sealing

The choice of storage container is critical. Glass vials with airtight seals are highly recommended. For handling and dispensing, bottles with a Sure/Seal™ system or similar septa-lined caps are ideal, as they allow for the removal of the compound via syringe without compromising the inert atmosphere within.[11][12][13] When a septum is pierced, it is important to use the smallest gauge needle possible to minimize damage and potential for atmospheric leakage.[11]

Temperature and Light Control

While excluding oxygen is paramount, controlling other environmental factors is also crucial.

-

Temperature: Store Methylaminothiourea in a cool, dry, and dark place.[8] Adhere to the storage temperature recommendations provided on the product's safety data sheet (SDS). Avoid temperature fluctuations.[8]

-

Light: Protect the compound from light, especially direct sunlight and UV radiation, by using amber-colored vials or storing it in a light-proof secondary container.[3]

Experimental Protocols

Protocol 1: Preparing Methylaminothiourea for Long-Term Storage

This protocol outlines the steps for safely packaging Methylaminothiourea for long-term storage to minimize oxidation.

Materials:

-

Methylaminothiourea

-

Amber glass vial with a PTFE-lined cap or a Sure/Seal™ bottle

-

Source of dry, high-purity nitrogen or argon gas with a regulator

-

Schlenk line or a similar inert gas manifold

-

Spatula

-

Balance

-

Desiccator

Procedure:

-

Preparation: Ensure all glassware and equipment are clean and thoroughly dried. Oven-drying glassware and allowing it to cool under a stream of inert gas is a best practice.[11]

-

Weighing: In a controlled environment with minimal air exposure (e.g., a glove box or under a gentle stream of inert gas), weigh the desired amount of Methylaminothiourea.

-

Transfer: Carefully transfer the weighed compound into the storage vial.

-

Inert Gas Purge: Connect the vial to the Schlenk line. Evacuate the air from the vial by applying a vacuum and then backfill with the inert gas. Repeat this cycle at least three times to ensure a completely inert atmosphere.

-

Sealing: Securely tighten the cap on the vial while maintaining a positive pressure of the inert gas.

-

Labeling: Clearly label the vial with the compound name, date, and storage conditions.

-

Final Storage: Place the sealed vial in a desiccator in a cool, dark location.

Protocol 2: Analytical Verification of Methylaminothiourea Purity by HPLC

This protocol provides a general framework for assessing the purity of Methylaminothiourea and detecting potential oxidation products. The specific parameters will need to be optimized for your particular HPLC system and column.

Materials:

-

Stored Methylaminothiourea sample

-

HPLC-grade solvents (e.g., acetonitrile, water with a suitable modifier like formic acid or trifluoroacetic acid)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reversed-phase)

-

Volumetric flasks and pipettes

Procedure:

-

Standard Preparation: Prepare a standard solution of high-purity, freshly opened Methylaminothiourea at a known concentration.

-

Sample Preparation: Prepare a solution of your stored Methylaminothiourea sample at the same concentration as the standard.

-

HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the standard solution and record the chromatogram. Note the retention time and peak area of the main peak.

-

Inject the sample solution and record the chromatogram.

-

-

Data Analysis:

-

Compare the chromatogram of the sample to the standard.

-

Look for any additional peaks in the sample chromatogram, which could indicate the presence of degradation products.

-

Calculate the purity of the sample by comparing the peak area of the Methylaminothiourea in the sample to the total peak area of all components.

-

Visualization of Key Processes

Oxidation Pathway of Methylaminothiourea

Caption: Simplified potential oxidation pathways of Methylaminothiourea.

Troubleshooting Workflow for Stored Methylaminothiourea

Caption: Decision-making workflow for addressing potential degradation.

References

-

GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. GasN2. [Link]

-

Poly Processing. (2015, June 11). Tank Blanketing: A Look Into Nitrogen Blankets. Poly Processing. [Link]

-

Linde. Inerting in the chemical industry. Linde. [Link]

-

Air Products. Packaging, Inerting and Blanketing. Air Products. [Link]

-

PubMed. (2005, July 15). Oxidation of a dimethylthiourea metabolite by iodine and acidified iodate: N,N'-dimethylaminoiminomethanesulfinic acid (1). [Link]

-

Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]

-

GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More. [Link]

-

Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

-

MIT. Handling air-sensitive reagents AL-134. [Link]

-

PubMed. (2008, September 18). Kinetics and mechanism of oxidation of N, N'-dimethylaminoiminomethanesulfinic acid by acidic bromate. [Link]

-

ResearchGate. (2025, August 10). Antioxidant properties of some thiourea derivatives | Request PDF. [Link]

-

Oleiwi, et al. (2023, January 30). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science. [Link]

-

Wikipedia. Thiourea. [Link]

-

MDPI. (2025, April 9). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. [Link]

-

ResearchGate. Antioxidant Activity of Thiourea Derivatives: An Experimental and Theoretical Study | Request PDF. [Link]

-

Scilit. KINETICS AND MECHANISM OF THE OXIDATION OF THIOUREA BY METHYLENE BLUE IN ACIDIC MEDIUM. [Link]

-

Biointerface Research in Applied Chemistry. (2025, April 14). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [Link]

-

NIH. Oxidation of Amines by Flavoproteins. [Link]

-

Journal of Drug Design and Medicinal Chemistry. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]

-

NIH. (2020, March 19). Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. [Link]

-

ICH. Annex 10. [Link]

-

ACS Publications. (2025, April 7). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]

-

ProQuest. Oxidation in Mass Spectrometry: Applications in Analyte Detection in Complex Mixtures. [Link]

-

MDPI. (2015, April 14). Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges. [Link]

-

ATSDR. 7. ANALYTICAL METHODS. [Link]

-

MDPI. (2024, August 21). Oxidation of Aminoacetaldehyde Initiated by the OH Radical: A Theoretical Mechanistic and Kinetic Study. [Link]

-

Saudi Food & Drug Authority. Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according to the GCC guidelines. [Link]

-

European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]

-

StabilityHub. (2021, August 10). In-Use Stability Studies for Multi-Dose Products (Part 1: EMA). [Link]

-

ResearchGate. (2025, August 8). (PDF) Physicochemical stability of urea-containing Mitomycin C preparations in glass vials (1.0 mg/mL) and plastic syringes (2.0, 0.4, 0.2 mg/mL). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Oxidation of a dimethylthiourea metabolite by iodine and acidified iodate: N,N'-dimethylaminoiminomethanesulfinic acid (1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Blanketing: protecting the integrity of your products with inert gas - GasN₂ [gasn2.com]

- 6. static.prd.echannel.linde.com [static.prd.echannel.linde.com]

- 7. Packaging, Inerting and Blanketing [airproducts.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. blog.polyprocessing.com [blog.polyprocessing.com]

- 10. generon.com [generon.com]

- 11. ehs.umich.edu [ehs.umich.edu]

- 12. as.uky.edu [as.uky.edu]

- 13. web.mit.edu [web.mit.edu]

Troubleshooting Low Conversion Rates in Thiosemicarbazone Formation

Introduction

Thiosemicarbazones are privileged scaffolds in medicinal chemistry, renowned for their iron-chelating properties (e.g., Triapine) and wide-ranging antiviral and anticancer activities. However, their synthesis via the condensation of thiosemicarbazide with aldehydes or ketones often suffers from variable yields.

This guide addresses the root causes of low conversion, moving beyond basic "recipe following" to the mechanistic drivers of the reaction. We focus on the delicate balance of pH, the thermodynamics of solubility, and kinetic barriers introduced by steric hindrance.

Module 1: The pH Paradox (Kinetics & Catalysis)

The most common reason for reaction failure is the mismanagement of pH. The formation of thiosemicarbazones follows a bell-shaped pH-rate profile , typically maximizing around pH 3–5.

The Mechanism

The reaction proceeds in two distinct steps, and the rate-determining step (RDS) flips depending on the acidity:

-

Nucleophilic Attack: The hydrazine nitrogen attacks the carbonyl carbon to form a tetrahedral intermediate.

-

Dehydration: The intermediate loses water to form the C=N bond.

-

At Low pH (< 2): The amine group of the thiosemicarbazide becomes protonated (

), rendering it non-nucleophilic. The reaction stalls because the nucleophile is "deactivated." -

At Neutral/High pH (> 6): The carbonyl oxygen is not sufficiently activated by protonation, making the initial attack slow. Furthermore, the dehydration step (acid-catalyzed) becomes the bottleneck.

Visualizing the Kinetic Trap

Figure 1: The dual role of acid catalysis. Excess acid kills nucleophilicity, while insufficient acid stalls dehydration.

Troubleshooting Q&A

Q: I added concentrated HCl to speed up the reaction, but the yield dropped to <10%. Why? A: You likely protonated the terminal hydrazine nitrogen. Thiosemicarbazides are weak bases. In strong acid, the equilibrium shifts entirely to the non-reactive ammonium form.

-

Solution: Switch to Glacial Acetic Acid (catalytic amount, 1-5 drops per mmol). It provides sufficient protons to activate the carbonyl and assist dehydration without fully quenching the nucleophile.

Q: My substrate is acid-sensitive (e.g., contains a Boc group). How do I catalyze? A: Avoid mineral acids. Use Pyridinium p-toluenesulfonate (PPTS) or simply reflux in ethanol without catalyst for a longer duration. Alternatively, use Sc(OTf)₃ (Lewis acid) which activates the carbonyl without Brønsted acidity.

Module 2: Solubility & Solvent Systems

The "Green Chemistry" push often suggests water, but thiosemicarbazides and complex ketones rarely share a solubility window in water.

Solvent Selection Matrix

| Solvent System | Suitability | Pros | Cons |

| Ethanol (Abs.) | High | Standard. Good solubility for reactants; products often precipitate (driving equilibrium). | May require reflux.[1][2][3] |

| Methanol | High | Higher solubility for polar thiosemicarbazides. | Toxic. |

| Water | Low | Green. | Poor solubility for aromatic ketones. Requires surfactants or ball-milling. |

| DMSO/DMF | Medium | Dissolves everything. | High boiling point makes product isolation/crystallization difficult (oiling out). |

Q: The reaction mixture is clear, but no precipitate forms even after 24 hours. A: The product might be soluble in the reaction solvent.

-

Protocol:

-

Concentrate the mixture by rotary evaporation to 20% volume.

-

Cool to 0°C.

-

Add cold water dropwise to force precipitation (trituration).

-

Module 3: Steric & Electronic Barriers (Difficult Substrates)

Aldehydes react rapidly. Ketones, especially bulky aromatic ones (e.g., benzophenone derivatives), are sluggish due to steric hindrance and lower electrophilicity.

Advanced Activation: Microwave Irradiation

For sterically hindered substrates, thermal reflux is often insufficient. Microwave irradiation can reduce reaction times from 12 hours to 20 minutes by superheating the solvent and increasing molecular collision frequency.

Protocol: Microwave-Assisted Synthesis

-

Vessel: 10 mL microwave-safe vial.

-

Loading: 1.0 eq Ketone + 1.1 eq Thiosemicarbazide.

-

Solvent: Ethanol (2–3 mL). Note: Ethanol couples well with microwaves.

-

Catalyst: 2 drops Glacial Acetic Acid.

-

Settings:

-

Temperature: 85–100°C (Dynamic mode).

-

Time: 10–30 minutes.

-

Pressure Limit: 250 psi.

-

-

Workup: Cool to RT. If solid forms, filter. If not, pour into ice water.

Q: My ketone has an electron-donating group (e.g., -OMe). The reaction is too slow. A: Electron-donating groups stabilize the carbonyl, making it less electrophilic.

-

Fix: Use Anilinium Chloride as a catalyst.[3][4] It forms a highly reactive Schiff base intermediate (transimination mechanism) that reacts faster with the thiosemicarbazide than the free ketone does.

Module 4: Isolation & Purification (The "Oiling Out" Issue)

A common frustration is the formation of a sticky oil instead of a crystalline solid. This traps impurities and prevents yield calculation.

Troubleshooting Logic Flow

Figure 2: Decision matrix for troubleshooting synthesis failures.

Q: How do I fix "oiling out"? A:

-

Decant: Pour off the supernatant solvent.

-

Triturate: Add a non-solvent (Diethyl ether or Hexane). Scratch the side of the flask with a glass rod vigorously. This induces nucleation.

-

Sonication: Briefly sonicate the oil in the non-solvent.

References

-

Mechanistic Insight (pH dependence)

-

Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society.[5]

- Note: Foundational text establishing the rate-determining step switch

-

-

Microwave Methodology

-

Klayman, D. L., et al. (1979). 2-Acetylpyridine thiosemicarbazones. Journal of Medicinal Chemistry. (Modern adaptations via microwave reviewed in Molecules, 2011).[6]

- Source: "Microwave-Assisted Synthesis of New N1,N4-Substituted Thiosemicarbazones."

-

-

Solvent Effects & Green Chemistry

- Pai, N. R., & Dubhashi, D. S. (2014). Solvent effect and catalysis in the synthesis of thiosemicarbazone derivatives. African Journal of Pure and Applied Chemistry.

-

Catalysis for Hindered Ketones

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bec.uac.bj [bec.uac.bj]

- 4. academicjournals.org [academicjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Validation & Comparative

Crystal Structure & Performance Guide: 4-Methyl-3-Thiosemicarbazide

Executive Summary

4-Methyl-3-thiosemicarbazide (4-MTSC) represents a critical optimization in the thiosemicarbazide family. By introducing a methyl group at the N4 position of the parent thiosemicarbazide scaffold, researchers achieve a balance between lipophilicity (enhancing membrane permeability for biological applications) and electronic density (modulating the thione-thiol tautomerism for metal coordination).

This guide provides a technical analysis of 4-MTSC, contrasting it with its parent compound and bulky analogs to assist in ligand selection for crystallographic and medicinal chemistry applications.

Part 1: The Comparative Landscape

In drug design and coordination chemistry, the substituent at the N4 position dictates the physicochemical behavior of the molecule. The following table contrasts 4-MTSC with the parent Thiosemicarbazide (TSC) and the bulky 4-Phenyl-3-thiosemicarbazide (4-PTSC).

Table 1: Physicochemical & Structural Comparison

| Feature | Thiosemicarbazide (TSC) | 4-Methyl-3-thiosemicarbazide (4-MTSC) | 4-Phenyl-3-thiosemicarbazide (4-PTSC) |

| Formula | |||

| Mol.[1][2][3][4] Weight | 91.14 g/mol | 105.16 g/mol | 167.23 g/mol |

| Melting Point | 180–182 °C | 135–138 °C | 140–143 °C |

| Electronic Effect | Neutral Reference | Electron Donating (+I) | Electron Withdrawing (-I / Resonance) |

| C=S Bond Character | Standard Thione | Increased e- density on Sulfur | Decreased e- density (delocalized) |

| Solubility | High in | Moderate (Soluble in EtOH, warm | Low in |

| Primary Application | General Precursor | Bioactive Ligand / Crystallography | Hydrophobic Drug Scaffolds |

Key Insight: 4-MTSC is the "Goldilocks" ligand. The methyl group provides enough lipophilicity to improve cellular uptake compared to TSC, without the steric hindrance and solubility issues introduced by the phenyl ring in 4-PTSC.

Part 2: Crystallographic Architecture[5]

Molecular Conformation

The crystal structure of 4-MTSC is governed by the planar thioamide moiety. Unlike flexible aliphatic chains, the

-

Tautomerism: In the crystalline state, 4-MTSC exists predominantly in the thione form (

) rather than the thiol form ( -

Bond Lengths:

-

C=S: Typically 1.68 – 1.71 Å . This is longer than a pure C=S double bond (1.60 Å) but shorter than a C-S single bond (1.82 Å), confirming resonance delocalization.

-

N-N: Approximately 1.40 – 1.42 Å , indicative of a single bond with no delocalization, leaving the terminal amino group (

) free for condensation reactions (e.g., Schiff base formation).

-

Hydrogen Bonding Network

The solid-state stability of 4-MTSC is driven by an extensive hydrogen bonding network. The terminal hydrazine hydrogens (

-

Primary Interaction:

intermolecular bonds create centrosymmetric dimers or polymeric chains, depending on the specific polymorph. -

Methyl Effect: The methyl group at N4 disrupts the potential for certain H-bonds compared to the parent TSC, often leading to lower melting points (135°C vs 180°C) and different packing motifs (typically Monoclinic

or Triclinic

Part 3: Experimental Protocol (Synthesis & Crystallization)

This protocol utilizes the Methyl Isothiocyanate route, which is superior to the Carbon Disulfide (

Workflow Diagram

Figure 1: Synthesis and crystallization workflow for high-purity 4-MTSC.

Step-by-Step Protocol

1. Stoichiometric Mixing (The "Dropwise" Rule):

-

Reasoning: The reaction between isothiocyanates and hydrazine is exothermic. Rapid addition causes side reactions (dimerization).

-

Procedure: Dissolve 0.1 mol of Methyl Isothiocyanate in 30 mL of absolute ethanol. Place in an ice bath (0–5 °C). Add 0.1 mol of Hydrazine Hydrate dropwise over 20 minutes with constant stirring.

2. Reaction Monitoring:

-

Observation: A white precipitate typically begins to form immediately.

-

Completion: After addition, remove the ice bath and stir at room temperature for 1 hour to ensure complete conversion.

3. Recrystallization (The Self-Validating Step):

-

Why Ethanol/Water? 4-MTSC is moderately soluble in ethanol but less so in water. A 1:1 mixture allows for a "solubility gradient" upon cooling.

-

Procedure: Dissolve the crude solid in minimal boiling Ethanol/Water (1:1). Filter while hot to remove insoluble impurities. Allow the filtrate to cool slowly to room temperature, then to 4 °C.

-

Result: Long, colorless needle-like crystals suitable for X-ray diffraction.

Part 4: Performance Data & Application Suitability

Spectroscopic Validation

To verify the structure before crystal analysis, ensure your sample meets these NMR benchmarks (in DMSO-

| Proton Group | Chemical Shift ( | Multiplicity | Structural Inference |

| 7.90 – 8.10 | Broad Singlet | Thioamide proton (variable) | |

| 8.50 – 8.80 | Singlet | Hydrazine internal proton | |

| 4.40 – 4.60 | Broad | Terminal amine (nucleophile) | |

| 2.80 – 3.00 | Doublet (J ~4.5 Hz) | Methyl coupled to NH |

Application in Coordination Chemistry

4-MTSC is a bidentate ligand. The diagram below illustrates its chelation logic compared to monodentate alternatives.

Figure 2: Bidentate coordination mode forming stable 5-membered chelate rings.

Why it works: The methyl group exerts a positive inductive effect (+I), increasing the electron density on the Sulfur atom. This makes 4-MTSC a stronger S-donor than the phenyl analog (where the phenyl ring withdraws density), leading to more stable complexes with soft metals like Copper(II) and Platinum(II).

References

-

Francuski, B. M., et al. (2011).[5] Experimental charge density study of 4-methyl-3-thiosemicarbazide. CrystEngComm, 13, 3580-3591.[5]

- Core Reference for crystal charge density and electronic structure.

-

Seena, E. B., et al. (2008). Spectral studies and crystal structure of 4-methyl-3-thiosemicarbazide derivatives. Spectrochimica Acta Part A.

- Provides comparative spectral data for deriv

-

Tenório, R. P., et al. (2005). Thiosemicarbazones: synthesis, modes of coordination, and biological activities. Journal of the Brazilian Chemical Society.

- Authoritative review on the coordin

-

Palenik, G. J., et al. (1974). Crystal and molecular structure of thiosemicarbazide. Acta Crystallographica Section B.

- Baseline d

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for N-methylthiosemicarbazide

For researchers, scientists, and professionals in drug development, the precise characterization of novel compounds is not merely a procedural step but the bedrock of reliable and reproducible science. N-methylthiosemicarbazide (C₂H₇N₃S), a key intermediate in the synthesis of various organic compounds and metal complexes, demands rigorous purity and identity confirmation.[1][2] Elemental analysis serves as a fundamental technique for this purpose, providing a quantitative measure of the constituent elements—Carbon, Hydrogen, Nitrogen, and Sulfur.

This guide provides an in-depth comparison of the standards and methodologies required for the accurate elemental analysis of N-methylthiosemicarbazide. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring that every described method is part of a self-validating system.

The Primary Standard: Theoretical Elemental Composition

Before any experimental analysis can be validated, a theoretical benchmark must be established. This is derived directly from the compound's molecular formula, C₂H₇N₃S. The theoretical elemental composition represents the "perfect" result against which all experimental data will be compared.

Calculation of Theoretical Percentages:

The molecular formula of N-methylthiosemicarbazide is C₂H₇N₃S.[1][3] Its molar mass is 105.16 g/mol .[1][2][3][4]

-

Carbon (C): (2 × 12.011 g/mol ) / 105.16 g/mol × 100% = 22.85%

-

Hydrogen (H): (7 × 1.008 g/mol ) / 105.16 g/mol × 100% = 6.71%

-

Nitrogen (N): (3 × 14.007 g/mol ) / 105.16 g/mol × 100% = 39.96%

-

Sulfur (S): (1 × 32.065 g/mol ) / 105.16 g/mol × 100% = 30.49%

Table 1: Theoretical Elemental Composition of N-methylthiosemicarbazide

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 2 | 24.022 | 22.85 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 6.71 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 39.96 |

| Sulfur | S | 32.065 | 1 | 32.065 | 30.49 |

| Total | 105.164 | 100.00 |

This table represents the absolute standard. For a synthesized batch of N-methylthiosemicarbazide to be considered pure, its experimentally determined elemental composition must align closely with these values, typically within a ±0.4% absolute deviation for publication in many scientific journals.[5]

The Practical Standard: Certified Reference Materials (CRMs)

While theoretical values provide a target, instrument calibration requires a physical, reliable standard. This is the role of Certified Reference Materials (CRMs). A CRM is a highly characterized and homogenous material with established property values and, crucially, a stated uncertainty.[6][7]

The use of CRMs ensures metrological traceability , meaning that the results can be related to a national or international standard (such as those from NIST) through an unbroken chain of comparisons.[6] For organic elemental analysis, CRMs are manufactured under stringent ISO 17034 and characterized in ISO/IEC 17025 accredited laboratories, which guarantees their accuracy and reliability.[8]

It is not necessary to use N-methylthiosemicarbazide itself as a CRM. Instead, analysts use stable, high-purity organic compounds with accurately known C, H, N, and S content to generate a calibration curve. The choice of CRM should ideally have elemental concentrations that bracket the expected values of the unknown sample.

Table 2: Comparison of Common Organic Elemental Analysis CRMs

| Certified Reference Material | Formula | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | % Sulfur (S) |

| Acetanilide | C₈H₉NO | 71.09 | 6.71 | 10.36 | - |

| Sulfanilamide | C₆H₈N₂O₂S | 41.85 | 4.68 | 16.27 | 18.62 |

| Cystine | C₆H₁₂N₂O₄S₂ | 29.99 | 5.03 | 11.66 | 26.69 |

| BBOT | C₂₆H₂₆N₂O₂S | 72.53 | 6.09 | 6.51 | 7.44 |

Note: Certified values may vary slightly by batch and supplier. Always refer to the certificate of analysis for the specific CRM in use.

For N-methylthiosemicarbazide, Sulfanilamide or Cystine are excellent choices as they provide certified values for all four elements of interest (C, H, N, S) in ranges that are suitable for calibrating the instrument.

Experimental Protocol: CHNS Analysis via Dynamic Flash Combustion

The most common method for determining the elemental composition of organic compounds is dynamic flash combustion coupled with a thermal conductivity detector (TCD).[5][9]

Methodology Rationale: The sample is combusted in a high-temperature furnace in the presence of excess oxygen. This process instantaneously converts the constituent elements into simple gases: CO₂, H₂O, N₂, and SO₂. These gases are then passed through a reduction furnace and separated via a gas chromatography column before being quantified by the TCD.

Step-by-Step Protocol:

-

Instrument Preparation & Calibration:

-

Ensure the combustion and reduction furnaces have reached their setpoint temperatures (typically ~950-1060°C).

-

Verify a stable baseline with the helium carrier gas.

-

Perform a multi-point calibration. Weigh 3-5 different masses (e.g., 1-5 mg) of a suitable CRM (e.g., Sulfanilamide) into tin capsules.

-

Analyze the CRM samples to generate a calibration curve for each element. The instrument software will correlate the TCD signal area with the known mass of each element to create response factors.

-

-

Sample Preparation:

-

The N-methylthiosemicarbazide sample must be homogenous and completely dry.[5] Trace solvents or impurities will significantly skew the results.

-

Grind the crystalline solid into a fine, uniform powder to ensure complete combustion.

-

Accurately weigh approximately 2-3 mg of the powdered N-methylthiosemicarbazide into a tin capsule. Record the weight precisely.

-

Fold the capsule to enclose the sample securely, ensuring no powder can escape.

-

-

Sample Analysis:

-

Place the sealed capsule into the instrument's autosampler.

-

Run the analysis sequence. The instrument will drop the sample into the combustion furnace and automatically perform the analysis.

-

To ensure reproducibility, analyze each sample in duplicate or triplicate. The results should be in close agreement.

-

-

Data Validation and Interpretation:

-

The instrument software will use the calibration curve to calculate the percentage of C, H, N, and S in the unknown sample.

-

Run a CRM as a quality check every 5-10 samples to verify that the calibration has not drifted.[5]

-

Compare the experimental results to the theoretical values calculated in Section 1.

-

Table 3: Sample Experimental Data for N-methylthiosemicarbazide

| Element | Theoretical % | Experimental % (Run 1) | Experimental % (Run 2) | Average Experimental % | Absolute Deviation (%) |

| C | 22.85 | 22.71 | 22.65 | 22.68 | -0.17 |

| H | 6.71 | 6.80 | 6.84 | 6.82 | +0.11 |

| N | 39.96 | 40.15 | 40.07 | 40.11 | +0.15 |

| S | 30.49 | 30.33 | 30.39 | 30.36 | -0.13 |

The data above shows an excellent correlation between the theoretical and experimental values, with all deviations well within the acceptable ±0.4% limit, confirming the high purity and correct identity of the sample.

Visualizing the Workflow and Traceability

To ensure clarity, the entire process from sample to validated result can be visualized.

Caption: Workflow for CHNS elemental analysis.

The following diagram illustrates the critical concept of metrological traceability, which underpins the trustworthiness of the final result.

Caption: Metrological traceability in elemental analysis.

Conclusion

Accurate elemental analysis of N-methylthiosemicarbazide is a non-negotiable step in its scientific and developmental lifecycle. This guide demonstrates that achieving trustworthy results relies on a tripartite system:

-

A Theoretical Standard: The calculated elemental composition based on the molecular formula.

-

A Practical Standard: The use of an appropriate, internationally recognized Certified Reference Material for instrument calibration.

-

A Validated Protocol: A robust, step-by-step methodology, such as dynamic flash combustion, that ensures complete conversion and accurate detection of the elements.

By integrating these standards and protocols, researchers can confidently verify the identity and purity of N-methylthiosemicarbazide, ensuring the integrity of their subsequent experiments and developmental efforts.

References

-

Alpha Resources. (n.d.). Why Use Certified Reference Materials for Organic Analysis in Atomic Spectroscopy?. Retrieved from [Link]

-

DergiPark. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Retrieved from [Link]

-

National Institute of Metrology, China. (n.d.). Reference Material Certificate GBW06204. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Agilent ULTRA Analytical Standards and Certified Reference Materials. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Methyl-3-thiosemicarbazide. Retrieved from [Link]

-

TR Dizin. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylhydrazinecarbothioamide. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Retrieved from [Link]

-

MDPI. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2023). Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiosemicarbazide. Retrieved from [Link]

-

ChemBK. (2024). 4-METHYLTHIOSEMICARBAZIDE. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Novel Synthesis and Characterization of Thiosemicarbazone Compounds Containing 4-Acyl-2-pyrazolin-5-ones. Retrieved from [Link]

-

University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

-

Shields Pharma Inc. (n.d.). Elemental Analysis. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Elemental Inorganic Standards. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of thiosemicarbazide and methyl-thiosemicarbazide.

-

European Journal of Chemistry. (2015). New N(4)-methylthiosemicarbazone derivatives: Synthesis, characterization, structural properties, DNA interactions and antiproliferative activity. Retrieved from [Link]

Sources

- 1. 4-Methyl-3-thiosemicarbazide - Wikipedia [en.wikipedia.org]

- 2. 4-Methylthiosemicarbazide | 6610-29-3 [chemicalbook.com]

- 3. N-Methylhydrazinecarbothioamide | C2H7N3S | CID 2723853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. chem.ubc.ca [chem.ubc.ca]

- 6. alpharesources.com [alpharesources.com]

- 7. ncrm.org.cn [ncrm.org.cn]

- 8. agilent.com [agilent.com]

- 9. analysis.rs [analysis.rs]

Safety Operating Guide

Methylaminothiourea proper disposal procedures

Part 1: Executive Safety Directive

The Critical Hazard: Acid Incompatibility Before addressing disposal, every researcher must understand the immediate lethality risk associated with Methylaminothiourea (CAS: 598-52-7).[1] Like its parent compound thiourea, Methylaminothiourea reacts with acids to generate Hydrogen Sulfide (H₂S) gas.[1]

-

H₂S Danger: Olfactory fatigue occurs instantly at high concentrations; you will stop smelling the "rotten egg" odor just before lethal exposure.[1]

-

Operational Rule: Never allow Methylaminothiourea waste to enter acid-waste streams.

Regulatory Classification While Thiourea (CAS 62-56-6) is a RCRA U-Listed waste (U219), Methylaminothiourea is a derivative.[1] Under strict RCRA interpretation, it does not automatically inherit the U219 code unless the formulation specifically lists it.[1] However, due to its toxicity (Acute Tox.[1] 3) and suspected reproductive toxicity, it must be managed as Hazardous Chemical Waste (often coded as Toxic solid, organic, n.o.s. UN2811 for transport).[1]

Part 2: Chemical Logic & Storage

To manage disposal, you must first manage stability.[1] Methylaminothiourea is a strong reducing agent.[1]

The Segregation Triad (Storage Logic)

-

Acids: Prevent H₂S evolution.[1]

-

Strong Oxidizers (Permanganates, Nitrates): Prevent uncontrolled exothermic reactions (fire risk).[1]

-

Acrolein/Aldehydes: Thioureas condense with aldehydes; while used synthetically, inadvertent mixing in waste containers creates unknown, potentially explosive polymers.[1]

Quantitative Safety Data

| Parameter | Value | Operational Implication |

| CAS Number | 598-52-7 | Use for waste labeling/manifests.[1] |

| Physical State | White Powder | Dust inhalation risk; use Powder Hood.[1] |

| Water Solubility | Soluble | High mobility in aquatic environments; Zero Drain Disposal .[1] |

| Acute Tox (Oral) | LD50 ~50-300 mg/kg (Est) | Classified as Toxic; requires double-bagging.[1] |

| Incompatibility | Acids, Strong Oxidizers | Segregate from Corrosive waste streams.[1] |

Part 3: Disposal & Decontamination Protocols

Scenario A: Bulk Chemical Disposal (Primary Method)

For expired reagents, synthesis byproducts, or unused solids.

The "Lab Pack" Protocol This is the only universally compliant method for bulk disposal.[1] Chemical destruction at the bench scale is discouraged for bulk quantities due to the risk of sulfur dioxide (SO₂) evolution during oxidation.

-

Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass if possible to prevent breakage during transport.[1]

-

Segregation: Place the HDPE jar into a secondary containment bin labeled "TOXIC - ORGANIC - SULFUR COMPOUNDS."

-

Hand-off: Transfer to your facility's EHS (Environmental Health & Safety) team for incineration. High-temperature incineration with scrubbers is required to capture SOx and NOx gases.[1]

Scenario B: Trace Residue & Surface Decontamination

For cleaning glassware, spatulas, or benchtop spills.

The Hypochlorite Oxidation Method Thiourea derivatives can be chemically destroyed by oxidation.[1] We utilize alkaline sodium hypochlorite (Bleach) to convert the thione (C=S) group into a urea (C=O) and sulfate, which are significantly less toxic.

Reagents:

-

Sodium Hypochlorite solution (10-15% active chlorine).[1]

-

Sodium Hydroxide (NaOH) pellets (to maintain alkalinity).[1]

Step-by-Step Decontamination:

-

Preparation: In a fume hood, prepare a 10% bleach solution and adjust pH to >10 using NaOH. Alkalinity prevents the accidental release of volatile sulfur species.

-

Application:

-

Reaction Observation: The reaction is exothermic.[1] If cleaning a concentrated residue, add oxidant slowly.[1]

-

Final Cleanup:

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for handling Methylaminothiourea, emphasizing the critical separation of Bulk Waste (Incineration) vs. Trace Residue (Decontamination).

Caption: Operational decision tree for Methylaminothiourea disposal. Note the strict segregation of bulk waste for professional incineration.

Part 5: Mechanistic Insight (Why this matters)

Understanding the chemistry fosters compliance.[1] The toxicity of thioureas often stems from their interference with thyroid peroxidase (goitrogenic effect) and their metabolic activation to reactive sulfur species.[1]

The Oxidation Pathway (Decontamination Logic): When you treat Methylaminothiourea with hypochlorite, you are driving an oxidative desulfurization.[1]

-

Nucleophilic Attack: The hypochlorite ion attacks the sulfur atom.[1]

-

Intermediate: Formation of a sulfinic acid derivative.

-

Cleavage: The Carbon-Sulfur double bond is cleaved, replaced by oxygen (forming Methylurea, which is significantly less toxic), while the sulfur is fully oxidized to Sulfate (

).

Note: If this reaction is performed in an acidic environment, the sulfur may exit as H₂S gas before it can be oxidized to sulfate.[1] Always maintain pH > 10 during decontamination.

References

-